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N-Methyl-N-nitrosoguanidine - 68686-79-3

N-Methyl-N-nitrosoguanidine

Catalog Number: EVT-14296554
CAS Number: 68686-79-3
Molecular Formula: C2H6N4O
Molecular Weight: 102.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Methyl-N-nitrosoguanidine is synthesized from guanidine and methyl nitrite, leading to its classification under nitrosamines, which are compounds formed by the reaction of nitrites with amines. It is recognized as a potent mutagen and carcinogen, particularly in laboratory studies involving animal models such as rats and mice. The International Agency for Research on Cancer has classified N-Methyl-N-nitrosoguanidine as a Group 2A carcinogen, indicating sufficient evidence of carcinogenicity in animals but inadequate evidence in humans .

Synthesis Analysis

Methods of Synthesis

N-Methyl-N-nitrosoguanidine can be synthesized through several methods, primarily involving the reaction of methyl nitrite with guanidine or its derivatives. The general synthetic route includes:

  1. Formation of Methyl Nitrite: Methyl nitrite can be generated from sodium nitrite and methanol under acidic conditions.
  2. Nitrosation Reaction: The generated methyl nitrite is then reacted with guanidine, typically in an aqueous solution, leading to the formation of N-Methyl-N-nitrosoguanidine.

Technical Details

The synthesis requires careful control of reaction conditions, such as temperature and pH, to prevent the formation of undesired by-products. The reaction typically occurs at low temperatures to stabilize the intermediate products before the final compound is isolated through techniques such as crystallization or distillation.

Molecular Structure Analysis

Structure and Data

N-Methyl-N-nitrosoguanidine has a molecular formula of C3H8N4OC_3H_8N_4O and a molecular weight of approximately 100.12 g/mol. Its structure features a nitroso group attached to a methylated guanidine moiety, which can be represented as follows:

Structure H2NC(=O)NHC(=NO)CH3\text{Structure }\quad \text{H}_2N-C(=O)-NH-C(=N-O)-CH_3

The presence of the nitroso group contributes to its reactivity, particularly in alkylation processes that affect DNA.

Chemical Reactions Analysis

Reactions and Technical Details

N-Methyl-N-nitrosoguanidine undergoes several chemical reactions that are critical for its biological activity:

  1. Alkylation of DNA: The compound acts as an alkylating agent, transferring methyl groups to nucleophilic sites on DNA bases, particularly guanine. This process leads to the formation of O6-methylguanine, which mispairs during DNA replication.
  2. Induction of Unscheduled DNA Synthesis: N-Methyl-N-nitrosoguanidine has been shown to induce unscheduled DNA synthesis in various cell types, indicating its ability to disrupt normal cellular processes .

These reactions are fundamental to understanding how N-Methyl-N-nitrosoguanidine contributes to mutagenesis and carcinogenesis.

Mechanism of Action

Process and Data

The mechanism by which N-Methyl-N-nitrosoguanidine exerts its effects involves several key steps:

  1. DNA Damage: Upon entering cells, N-Methyl-N-nitrosoguanidine methylates DNA at the O6 position of guanine, leading to mispairing during replication.
  2. Cell Cycle Disruption: The resultant DNA damage triggers cellular responses that may lead to cell cycle arrest or apoptosis . In particular, studies have shown that cells exposed to N-Methyl-N-nitrosoguanidine exhibit significant inhibition of DNA synthesis and perturbation in cell cycle progression .
  3. Mutagenesis: The mispairing caused by O6-methylguanine can lead to point mutations if not repaired properly, contributing to tumorigenesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: N-Methyl-N-nitrosoguanidine is typically a colorless or pale yellow liquid.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: The compound is relatively stable under neutral conditions but can decompose under acidic or basic environments.
  • Reactivity: As an alkylating agent, it readily reacts with nucleophiles such as amino acids and nucleic acids.

Relevant data indicate that exposure to this compound can lead to significant biological effects due to its reactivity with cellular macromolecules .

Applications

Scientific Uses

N-Methyl-N-nitrosoguanidine is primarily used in research settings for:

  • Carcinogenesis Studies: It serves as a model compound for studying mechanisms of cancer initiation and progression due to its potent mutagenic properties.
  • DNA Repair Research: Investigations into how cells repair O6-methylguanine lesions provide insights into DNA repair pathways and their implications in cancer therapy.
  • Toxicology Studies: It is utilized in assessing the mutagenic potential of various substances within toxicology frameworks.
Molecular Mechanisms of Mutagenicity and Genomic Instability

Alkylation-Induced DNA Damage and Base Pair Transition Mutagenesis

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent direct-acting alkylating agent that induces genomic instability primarily through covalent modification of DNA nucleophiles. Its reactivity stems from the diazonium group, which decomposes to yield methyldiazonium ions—the ultimate methylating species. This electrophile targets oxygen and nitrogen atoms in DNA bases, with the O-alkylation products being particularly mutagenic due to their ability to disrupt Watson-Crick base pairing and evade canonical repair pathways [4] [6].

O⁶-Guanine and O⁴-Thymine Adduct Formation

MNNG preferentially forms methyl adducts at the O⁶ position of guanine (O⁶-MeG) and the O⁴ position of thymine (O⁴-MeT). These lesions constitute the primary drivers of its mutagenicity for two key reasons:

  • Steric and Electronic Alterations: O⁶-MeG disrupts hydrogen bonding by introducing a bulky methyl group in the major groove, forcing the base to adopt an enol tautomer that preferentially pairs with thymine instead of cytosine. Similarly, O⁴-MeT tautomerizes to an enol form that pairs with guanine rather than adenine [4] [6].
  • Repair Resistance: Unlike N⁷-methylguanine or N³-methyladenine (rapidly corrected by base excision repair), O⁶-MeG and O⁴-MeT are poor substrates for base excision repair glycosylases. Their primary repair pathway involves O⁶-methylguanine-DNA methyltransferase (MGMT), which stoichiometrically transfers the methyl group to a cysteine residue in its active site. However, MGMT is easily saturated at high MNNG concentrations, allowing adducts to persist into replication [2] [6].

Table 1: Major DNA Adducts Induced by MNNG and Their Mutagenic Consequences

Adduct TypeFrequency (%)Primary Repair PathwayMutation Frequency
O⁶-Methylguanine (O⁶-MeG)~8%MGMT (direct reversal)GC→AT (dominant)
O⁴-Methylthymine (O⁴-MeT)~1.5%MGMT (low efficiency)AT→GC
N⁷-Methylguanine~70%Base excision repair (BER)Low mutagenicity
N³-Methyladenine~10%BERLow mutagenicity

Role of Alkylation in GC→AT and AT→GC Transitions

MNNG-induced mutagenesis is characterized by a distinct transition bias, validated by sequencing of mutant alleles in E. coli and yeast:

  • GC→AT Transitions: Account for >70% of MNNG-induced point mutations. This results from O⁶-MeG mispairing with thymine during DNA replication. The sequence context 5'-GG(A/T)-3' is a pronounced hotspot, with the 3' guanine exhibiting 3–5× higher mutation frequency than isolated guanines. This preference arises from enhanced alkylation at the O⁶ position of guanines in dinucleotide repeats due to local DNA backbone flexibility [3] [6].
  • AT→GC Transitions: Constitute 10–15% of mutations, driven by O⁴-MeT mispairing with guanine. These events cluster at the sequence 5'-NTC-3' (where T is O⁴-MeT), with a notable preference for pyrimidine-flanked sites (e.g., 5'-CTC-3'). Unlike GC→AT transitions, AT→GC events show no strong strand bias, as thymine alkylation occurs similarly on both strands [6].
  • Replication Stress and Larger Deletions: Beyond transitions, MNNG induces small deletions (2–5 bp) at repetitive sequences. This occurs when Topoisomerase I (Top1) processes ribonucleotides misincorporated opposite alkylated bases, leading to staggered breaks and slippage-mediated deletions. Persistent O⁶-MeG adducts also stall replication forks, promoting translesion synthesis (TLS) by error-prone polymerases like Pol ζ, which can generate complex mutations [3] [7].

Table 2: Sequence Context Preferences for MNNG-Induced Base Substitutions

Mutation TypeHotspot SequenceRelative Mutation FrequencyStrand Bias
GC→AT5'-GG*A-3'5.2× (vs. single G)Antisense G > Sense G
GC→AT5'-GG*T-3'3.8× (vs. single G)Antisense G > Sense G
AT→GC5'-CT*C-3'4.1× (vs. non-context T)None observed
AT→GC5'-TT*C-3'3.3× (vs. non-context T)None observed

Evasion of Mismatch Repair Systems

The persistence of MNNG-induced mutations is facilitated by circumvention of DNA mismatch repair (MMR). Key mechanisms include:

  • Replication Bypass of O⁶-MeG: During replication, O⁶-MeG often pairs correctly with cytosine, forming an O⁶-MeG:C pair indistinguishable from normal G:C pairs. However, during subsequent rounds of replication, O⁶-MeG can mispair with thymine to generate an O⁶-MeG:T mismatch. While MutSα (MSH2-MSH6) recognizes this mismatch, repair is inefficient because MMR cannot determine which base is erroneous. Excision of the thymine would restore the mutagenic O⁶-MeG:C pair, perpetuating the lesion [5].
  • MMR Saturation and Bypass: In Saccharomyces cerevisiae, the ngm2-1 mutation (defective in error-prone repair) reduces MNNG-induced reversion of his1-7 by >80%, indicating that TLS polymerases like Pol ζ (Rev3/Rev7) are recruited to bypass O⁶-MeG. This bypass generates mutations before MMR can act. Cells with impaired MMR (e.g., mlh1 mutants) show only modest increases in MNNG-induced mutations compared to alkylating agents producing N-alkylations, confirming that O⁶-MeG adducts inherently evade MMR correction [3] [5].
  • Epigenetic Silencing of Repair Genes: Chronic MNNG exposure downregulates MGMT and MLH1 (a core MMR gene) via promoter hypermethylation in mammalian cells. This creates a mutator phenotype where alkylation damage accumulates, MMR is compromised, and mutation rates soar—a hallmark of gastrointestinal cancers linked to nitrosamine exposure [4] [5].

Table 3: DNA Repair Pathway Efficiency Against MNNG-Induced Lesions

Repair PathwayKey ComponentsEfficiency vs. O⁶-MeGEfficiency vs. O⁴-MeT
Direct reversal (MGMT)MGMTHigh (but saturable)Low
Mismatch repair (MMR)MutSα, MutLα, Exo1Low (due to strand ambiguity)Low (due to strand ambiguity)
Translesion synthesisPol η, Pol ζ, Rev1Bypass with high error rateBypass with moderate error rate
Base excision repairMPG, APE1, Pol βNoneNone

Properties

CAS Number

68686-79-3

Product Name

N-Methyl-N-nitrosoguanidine

IUPAC Name

1-methyl-1-nitrosoguanidine

Molecular Formula

C2H6N4O

Molecular Weight

102.10 g/mol

InChI

InChI=1S/C2H6N4O/c1-6(5-7)2(3)4/h1H3,(H3,3,4)

InChI Key

NUKQEEMKQGMUQH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=N)N)N=O

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